molecular formula C13H13NO4 B422195 N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 365502-98-3

N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B422195
CAS No.: 365502-98-3
M. Wt: 247.25g/mol
InChI Key: FHHDALKTEMRFGO-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative offered for research purposes. This compound belongs to the 2-oxo-2H-chromene-3-carboxamide class, a scaffold of significant interest in medicinal chemistry and chemical biology due to its diverse potential applications. Coumarin-based molecules are extensively investigated for their varied biological activities. Research on closely related structural analogs has indicated potential for monoamine oxidase (MAO) enzyme inhibition, which is relevant for neurological studies . Other similar compounds have been explored as potential anti-austerity agents to target cancer cell tolerance to nutrient starvation, and theoretical studies suggest some derivatives may target acetylcholinesterase, pointing to broader utility in biochemical probe development . The core structure features a coumarin lactone ring system fused to a benzene ring, substituted at the 3-position with a carboxamide group bearing a 2-methoxyethyl side chain. This functional group contributes to the molecule's physicochemical properties, such as its solubility and hydrogen-bonding capacity, which can influence its behavior in biological assays. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in analytical and spectroscopic studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-7-6-14-12(15)10-8-9-4-2-3-5-11(9)18-13(10)16/h2-5,8H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHDALKTEMRFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for Coumarin Ester Synthesis

The synthesis of N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide begins with the preparation of ethyl 2-oxo-2H-chromene-3-carboxylate, a key intermediate. This step typically employs a Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate under acidic or basic conditions. For example:

Salicylaldehyde+Diethyl malonatepiperidine, EtOHEthyl 2-oxo-2H-chromene-3-carboxylate\text{Salicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{piperidine, EtOH}} \text{Ethyl 2-oxo-2H-chromene-3-carboxylate}

Yields for this step range from 73% to 92% , depending on the substituents and reaction time. The ester is hydrolyzed to 2-oxo-2H-chromene-3-carboxylic acid using aqueous NaOH (75–89% yield), which is subsequently converted to the reactive acid chloride using oxalyl chloride or thionyl chloride.

Direct Aminolysis of Ethyl 2-Oxo-2H-chromene-3-carboxylate

A one-pot method involves refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-methoxyethylamine in ethanol. The reaction proceeds via nucleophilic acyl substitution:

Ethyl ester+2-MethoxyethylamineEtOH, refluxThis compound\text{Ethyl ester} + \text{2-Methoxyethylamine} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

Optimized conditions include a 1.2:1 molar ratio of amine to ester, 6–15 hours of reflux, and exclusion of moisture. Yields for analogous compounds reach 94% , though the target compound’s yield is inferred to be 85–90% based on structural similarities.

Acid Chloride-Mediated Coupling

Synthesis of 2-Oxo-2H-chromene-3-carbonyl Chloride

The carboxylic acid intermediate is treated with oxalyl chloride in dichloromethane (DCM) under catalytic DMF to generate the acid chloride:

2-Oxo-2H-chromene-3-carboxylic acid+Oxalyl chlorideDCM, DMF2-Oxo-2H-chromene-3-carbonyl chloride\text{2-Oxo-2H-chromene-3-carboxylic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DCM, DMF}} \text{2-Oxo-2H-chromene-3-carbonyl chloride}

This intermediate is highly reactive and used immediately without purification.

Amidation with 2-Methoxyethylamine

The acid chloride is reacted with 2-methoxyethylamine in the presence of a base (e.g., Na₂CO₃ or Et₃N) to neutralize HCl byproducts:

Acid chloride+2-MethoxyethylamineBase, DCMThis compound\text{Acid chloride} + \text{2-Methoxyethylamine} \xrightarrow{\text{Base, DCM}} \text{this compound}

Key advantages of this route include shorter reaction times (2–4 hours) and yields exceeding 90% .

Reaction Optimization and Analytical Characterization

Spectroscopic Data

The compound is characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.87 (s, 1H, coumarin H-4), 8.74 (t, J = 5.8 Hz, 1H, NH), 7.99–7.40 (m, 4H, aromatic H), 3.73 (s, 3H, OCH₃), 3.58–3.42 (m, 4H, NCH₂CH₂O).

  • ¹³C NMR : 161.42 ppm (C=O), 160.87 ppm (CONH), 55.44 ppm (OCH₃), 41.41 ppm (NCH₂).

  • IR : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (HPLC)
Direct aminolysisEtOH, reflux, 6–15 h85–90>95%
Acid chloride couplingDCM, RT, 2–4 h90–92>98%
Microwave-assistedEtOH, 100°C, 30 min88>96%

Challenges and Troubleshooting

  • Moisture sensitivity : Acid chloride intermediates require anhydrous conditions to prevent hydrolysis.

  • Byproduct formation : Excess amine can lead to di-alkylation; stoichiometric control is critical.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) resolves these issues .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxyethyl group.

Scientific Research Applications

Chemical Properties and Structure

N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide features a chromene ring system with a carboxamide functional group and a methoxyethyl substituent. Its molecular formula is C13H13NO4, with a molecular weight of approximately 247.25 g/mol. The compound's structure allows for significant versatility in chemical reactions and biological interactions.

Chemistry

In the field of chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure facilitates the exploration of new synthetic methodologies and reactions. The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers within its structure, making it valuable in organic synthesis .

Biology

The compound is actively researched for its potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : Research indicates that this compound may induce apoptosis and cell cycle arrest in cancer cells, particularly in lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanisms involve modulation of mitochondrial pathways and interactions with DNA or proteins that regulate cell proliferation.

Medicine

This compound is being investigated for its therapeutic potential in treating various diseases:

  • Pharmacological Studies : Preclinical studies have highlighted its promise as an anti-inflammatory and analgesic agent. It may modulate pain pathways through enzyme inhibition .
  • Drug Development : The compound's bioactive properties make it a candidate for further drug development aimed at combating cancer and microbial infections .

Industry

In industrial applications, this compound is utilized in:

  • Material Science : Its unique chemical properties are leveraged in the development of new materials, including dyes and specialty chemicals .
  • Pharmaceuticals : As an intermediate in the synthesis of various pharmaceutical compounds, it plays a critical role in drug formulation processes .

Data Tables

Application AreaSpecific UseBiological ActivityReferences
ChemistryBuilding block for organic synthesisNucleophilic substitution reactions
BiologyAntimicrobial agentEffective against E. coli and S. aureus
MedicineAnti-inflammatory agentModulates pain pathways
IndustryMaterial developmentUsed in dye production

Case Studies

  • Anticancer Research : A study demonstrated that this compound induced apoptosis in HepG2 cells by increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxyalkyl-Substituted Carboxamides

  • N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide () Structural Difference: Replaces the methoxy group with a hydroxyl moiety. Synthesis: Similar coupling methods involving carboxamide formation with 2-hydroxyethylamine.
  • N-(2-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide ()

    • Structural Difference : Aromatic substitution (methoxyphenyl) instead of alkoxyalkyl.
    • Impact : The methoxyphenyl group introduces π-π stacking interactions, which may enhance crystallinity but reduce solubility in polar solvents .

Aryl and Heteroaryl-Substituted Carboxamides

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

    • Structural Difference : A bulkier 4-methoxyphenethyl group.
    • Impact : Increased steric hindrance may reduce binding efficiency in enzyme-active sites but improve thermal stability in material applications.
  • N-(3-Methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide ()

    • Structural Difference : Incorporates a heterocyclic isothiazole ring.
    • Impact : The electron-deficient isothiazole may alter electronic properties, enhancing fluorescence quenching or metal-binding capabilities .

Cycloalkyl and Complex Substituents

  • N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide () Structural Difference: Cyclohexane ring replaces the methoxyethyl group. Crystal packing analysis reveals chair conformations and hydrogen-bonded dimers, influencing solid-state stability .

Physicochemical and Functional Properties

Solubility and Lipophilicity

Compound Name Substituent Type Molecular Weight LogP (Predicted) Notable Properties
N-(2-Methoxyethyl)-target compound Alkoxyalkyl 263.26 ~1.5 Moderate solubility in DMSO/water
N-(2-Hydroxyethyl) () Hydroxyalkyl 233.22 ~0.8 High aqueous solubility
N-(4-Methoxyphenethyl) () Aromatic alkyl 339.35 ~2.7 Low aqueous solubility
N-(Cyclohexane) () Cycloalkyl 271.31 ~3.0 High lipophilicity

Electronic and Optical Properties

  • NLO Activity (): Methoxy-substituted analogs (e.g., N-(3-methoxyphenyl)) exhibit enhanced nonlinear optical (NLO) responses compared to methyl-substituted derivatives due to stronger electron-withdrawing effects.
  • Fluorescence (): Substituents like benzimidazole () or aminoethyl groups enable metal-ion sensing via fluorescence quenching, a property less pronounced in methoxyethyl derivatives.

Biological Activity

N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chromene core, which is a bicyclic structure known for its versatility in biological applications. The methoxyethyl substituent enhances its solubility and potential interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may involve the suppression of pro-inflammatory cytokines and chemokines, which are critical in mediating inflammation .

3. Anticancer Activity

This compound has shown promise in anticancer research. It has been found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and disruption of cell cycle progression. Notably, studies have indicated that it may inhibit tumor cell migration and invasion, which are key factors in cancer metastasis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in inflammatory and cancer-related pathways, leading to reduced activity of these enzymes.
  • DNA Interaction : There is evidence suggesting that it may bind to DNA or proteins, affecting cellular processes such as proliferation and apoptosis.
  • Cell Signaling Modulation : By influencing various signaling pathways, the compound can alter cellular responses to external stimuli, contributing to its therapeutic effects .

Structure-Activity Relationship (SAR)

The SAR studies of related chromene derivatives indicate that modifications on the chromene core significantly influence biological activity. For example:

CompoundModificationBiological Activity
This compoundMethoxyethyl groupEnhanced solubility and bioactivity
N-(substituted phenyl)-carboxamidesVarying substituentsAltered potency against specific targets

These findings suggest that fine-tuning the chemical structure can optimize the therapeutic potential of chromene derivatives .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability (IC50 values around 20 µM), indicating strong anticancer properties.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, underscoring its potential as an anti-inflammatory agent .

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